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Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Therapeutic Potential of Substituted 4-Aminotetrahydropyran-4-carbonitrile Analogs: A Technical Guide

Foreword: The Emergence of a Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Emergence of a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, has long been recognized as a "privileged scaffold". Its inherent three-dimensionality and ability to engage in hydrogen bonding interactions make it an attractive framework for the design of therapeutic agents. The strategic introduction of an aminonitrile functionality at the 4-position of this ring system gives rise to the 4-aminotetrahydropyran-4-carbonitrile core, a scaffold of burgeoning interest with significant potential across a spectrum of therapeutic areas, from oncology to neurodegenerative disorders.

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of substituted 4-aminotetrahydropyran-4-carbonitrile analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the structure-activity relationships that govern the therapeutic potential of these intriguing molecules.

I. The Core Scaffold: Structural and Physicochemical Rationale

The 4-aminotetrahydropyran-4-carbonitrile scaffold presents a unique constellation of functional groups that contribute to its utility in drug design. The tetrahydropyran ring itself imparts a degree of conformational rigidity and aqueous solubility, desirable traits for optimizing pharmacokinetic profiles. The geminal amino and cyano groups at the C4 position create a chiral center (when the substituents on the amine are different), opening avenues for stereoselective interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the primary or substituted amine provides a key site for interaction and further chemical elaboration.

Caption: Key structural features of the 4-aminotetrahydropyran-4-carbonitrile core and their contributions to its physicochemical properties.

II. Synthetic Strategies: Mastering the Construction of the Core and its Analogs

The construction of the 4-aminotetrahydropyran-4-carbonitrile scaffold and its derivatives can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

A. The Strecker Synthesis: A Classic and Versatile Approach

The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the condensation of a ketone with an amine (or ammonia) and a cyanide source. For the synthesis of the 4-aminotetrahydropyran-4-carbonitrile core, the readily available tetrahydro-4H-pyran-4-one serves as the ketone starting material.

The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and the amine, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile product.[2][4]

Strecker_Synthesis Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine (-H2O) Amine Amine (R-NH2) Amine->Iminium Cyanide Cyanide Source (e.g., NaCN, TMSCN) Product Substituted 4-Aminotetrahydropyran-4-carbonitrile Cyanide->Product Iminium->Product + Cyanide

Caption: The Strecker synthesis pathway for 4-aminotetrahydropyran-4-carbonitrile analogs.

Experimental Protocol: One-Pot Strecker Synthesis of 4-Amino-tetrahydropyran-4-carbonitrile

This protocol provides a general procedure for the synthesis of the parent scaffold. Modifications to the amine component will yield N-substituted analogs.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium carbonate

  • Sodium cyanide

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 eq) to a mixture of deionized water and ethanol (1:1 v/v).[5]

  • To this solution, add ammonium carbonate (2.5 eq) and sodium cyanide (1.5 eq).[5]

  • Heat the reaction mixture to 60-70°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to 5-10°C in an ice bath.[5]

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash the filter cake with ice-cold water.

  • Dry the solid under vacuum at 50-60°C to afford the desired 4-aminotetrahydropyran-4-carbonitrile.

Self-Validation: The purity of the product can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The characteristic nitrile stretch in the IR spectrum should be observable around 2240 cm⁻¹.

B. Alternative Synthetic Routes: Expanding the Chemical Space

While the Strecker synthesis is highly effective, other methods can be employed to access functionalized tetrahydropyran scaffolds that can be further elaborated to the target aminonitriles.

  • Prins Cyclization: A tethered enol-ether Prins cyclization can be utilized to construct functionalized 4-hydroxytetrahydropyran scaffolds.[6][7][8] The hydroxyl group can then be converted to an azide, followed by reduction to the amine. Subsequent introduction of the nitrile group would be required to complete the synthesis. This multi-step approach offers opportunities for introducing diversity at various positions of the tetrahydropyran ring.

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions involving an aldehyde, malononitrile, and an active methylene compound can lead to the formation of highly substituted 2-amino-4H-pyran-3-carbonitriles.[9] While the core structure differs slightly, these methods highlight the power of MCRs in rapidly generating libraries of pyran-based compounds for biological screening.

III. Therapeutic Potential and Structure-Activity Relationships (SAR)

The 4-aminotetrahydropyran-4-carbonitrile scaffold is a versatile platform for the development of inhibitors for various enzymes and receptors. The ability to readily modify the substituents on the amine and potentially on the tetrahydropyran ring allows for the fine-tuning of biological activity and selectivity.

A. Anticancer Activity

Derivatives of the broader pyran scaffold have demonstrated significant potential as anticancer agents.[10] For substituted 4-aminotetrahydropyran-4-carbonitrile analogs, the exploration of their anticancer activity is an active area of research. The mechanism of action can vary depending on the specific target, but often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Hypothetical Structure-Activity Relationship for Anticancer Activity

R1 (on Amine)R2 (on THP Ring)Relative PotencyNotes
HH+Baseline activity of the parent scaffold.
Small alkylH++Increased lipophilicity may enhance cell permeability.
ArylH+++Potential for π-π stacking interactions with the target protein.
Substituted ArylH++++Electron-withdrawing or donating groups on the aryl ring can modulate activity.
HMethyl++Substituents on the tetrahydropyran ring can influence conformation and binding.

This table is illustrative and based on general principles of medicinal chemistry. Specific SAR would be target-dependent.

B. Other Therapeutic Areas

The versatility of the 4-aminotetrahydropyran-4-carbonitrile scaffold extends beyond oncology. Analogs have been investigated for a range of other therapeutic applications, including:

  • Neurodegenerative Diseases: The ability to cross the blood-brain barrier and modulate CNS targets makes this scaffold attractive for the development of treatments for diseases such as Alzheimer's and Parkinson's.

  • Infectious Diseases: The pyran ring is found in many natural products with antimicrobial activity. Synthetic analogs are being explored as novel antibacterial and antifungal agents.

SAR_Concept cluster_factors Factors Influencing Activity Core 4-Aminotetrahydropyran-4-carbonitrile Core R1 R1 Substituent (on Amine) Core->R1 Modification at R2 R2 Substituent (on THP Ring) Core->R2 Modification at Activity Biological Activity R1->Activity Influences Lipophilicity Lipophilicity R1->Lipophilicity Sterics Steric Hindrance R1->Sterics Electronics Electronic Effects R1->Electronics R2->Activity Influences R2->Sterics H_Bonding Hydrogen Bonding

Caption: Conceptual overview of Structure-Activity Relationship (SAR) studies for substituted 4-aminotetrahydropyran-4-carbonitrile analogs.

IV. Future Directions and Conclusion

The substituted 4-aminotetrahydropyran-4-carbonitrile scaffold represents a compelling starting point for the design of novel therapeutic agents. Its synthetic accessibility, coupled with its favorable physicochemical properties, makes it an attractive platform for library synthesis and lead optimization.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of new synthetic methodologies to introduce a wider range of substituents at various positions of the scaffold.

  • Target Identification and Validation: Elucidating the specific biological targets of active analogs to understand their mechanisms of action.

  • Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure compounds, which is crucial for improving therapeutic efficacy and reducing off-target effects.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to fully characterize the pharmacological profiles of promising lead compounds.

V. References

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Google Patents.

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap.

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. SciSpace. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. JOCPR. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Romdhane, A., & Ben Jannet, H. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1535–S1541. [Link]

  • Khan, I., et al. (2016). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2016, 1-7. [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Molecules, 18(10), 12595-12604. [Link]

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science, 36(2), 102995. [Link]

  • Sheu-Idrees, R., et al. (2025). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Memorias do Instituto Oswaldo Cruz, 120, e240161. [Link]

  • Structure-activity relationship study on new hemorphin-4 analogues containing steric restricted amino acids moiety for evaluation of their anticonvulsant activity. Amino Acids, 52(10), 1375-1390. [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 22(8), 1017-1020. [Link]

  • Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma, 48(1), 52-60. [Link]

  • Synthesis, biological evaluation, and structure-activity relationship of diversified C-4 analogs of podophyllotoxin as tubulin inhibitors. American Chemical Society. [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]

  • Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents. Journal of Natural Products, 76(3), 374-381. [Link]

  • Structure-activity relationship for antimicrobial, antituberculosis and antimalarial activity of the synthesized compound 6a-x. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary & Strategic Importance The synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile is a pivotal transformation in the construction of spirocyclic privileged structures. This scaffold serves as th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile is a pivotal transformation in the construction of spirocyclic privileged structures. This scaffold serves as the critical intermediate for:

  • Spiro-hydantoins: Key pharmacophores in anticonvulsants and androgen receptor antagonists.

  • CCR5 Antagonists: Such as Maraviroc analogs, where the 4-aminopyran core dictates receptor affinity.

  • Opioid Ligands: Where the tetrahydropyran ring replaces the traditional piperidine to modulate lipophilicity (LogP) and metabolic stability.

This guide provides two distinct protocols: Protocol A , a high-yield, solvent-free method using TMSCN for medicinal chemistry discovery; and Protocol B , a cost-effective KCN-based route for process scale-up.

Mechanistic Insight & Reaction Design

The Strecker reaction of tetrahydro-4H-pyran-4-one presents unique challenges compared to acyclic ketones. The reaction is governed by the equilibrium between the ketone and the ketimine intermediate.

Thermodynamic Considerations

Unlike aldehydes, the formation of the ketimine from pyran-4-one is thermodynamically less favorable due to steric strain at the quaternary center. However, the anomeric effect in the pyran ring slightly flattens the chair conformation, making the C4 position more accessible than in analogous cyclohexanones.

  • The Driver: In Protocol A (TMSCN), the reaction is driven by the irreversible formation of the strong Si-O bond (if O-silylation occurs) or the rapid trapping of the imine by the active cyanide species.

  • The Catalyst: In the absence of external Lewis acids, the amine substrate itself acts as a general base catalyst, facilitating the addition of HCN (generated in situ) to the imine.

Pathway Visualization

StreckerMechanism cluster_catalysis Catalytic Cycle (Protocol A) Ketone Tetrahydro-4H-pyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Amine Benzylamine Amine->Hemiaminal Condensation Imine Imine (Transient) Hemiaminal->Imine - H2O (Reversible) Product 4-(Benzylamino)tetrahydro- 2H-pyran-4-carbonitrile Imine->Product Nucleophilic Attack (CN-) TMSCN TMSCN TMSCN->Product Cyanide Source

Figure 1: Mechanistic pathway for the Strecker synthesis on the pyranone scaffold.

Experimental Protocols

Protocol A: Solvent-Free TMSCN Method (Discovery Scale)

Best for: High yield, simple workup, rapid library synthesis.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Benzylamine (1.0 - 1.1 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.0 - 1.2 equiv)

  • Note: No solvent is required.[1]

Step-by-Step Methodology:

  • Setup: In a fume hood, charge a round-bottom flask with Tetrahydro-4H-pyran-4-one (e.g., 5.0 mmol, 500 mg).

  • Amine Addition: Add Benzylamine (5.0 mmol, 536 mg) directly to the neat ketone.

  • Incubation: Stir the mixture at room temperature for 5–10 minutes. Critical: This allows the initial equilibrium of hemiaminal/imine formation to establish before cyanide addition.

  • Cyanation: CAREFULLY add TMSCN (5.0–6.0 mmol) dropwise via syringe.

    • Observation: The reaction may be slightly exothermic.

  • Reaction: Stir the neat mixture at room temperature. Completion is typically observed within 15–30 minutes (monitor by TLC, typically 20% EtOAc/Hexane).

  • Workup:

    • Dilute the mixture with EtOAc.

    • Wash with saturated

      
       to remove acidic byproducts.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for use (>95%). If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

Expected Yield: 90–98%

Protocol B: KCN/Acetic Acid Method (Process Scale)

Best for: Cost reduction, large batches (>100g), avoiding volatile silyl species.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • Solvent: Methanol (MeOH)[2]

Step-by-Step Methodology:

  • Cyanide Solution: In a reactor vented to a scrubber, dissolve KCN (1.2 equiv) in minimal water.

  • Main Charge: In a separate vessel, dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) and Benzylamine (1.0 equiv) in MeOH (5 volumes).

  • Acidification: Add Glacial Acetic Acid (1.5 equiv) to the MeOH solution.

  • Combination: Add the aqueous KCN solution to the methanolic mixture.

  • Heating: Heat the mixture to 60°C for 12–24 hours.

    • Note: The elevated temperature is required to overcome the steric barrier of the pyranone in this less reactive solvent system.

  • Quench & Isolation:

    • Cool to room temperature.

    • Safety Step: Adjust pH to >10 using NaOH (aq) to lock cyanide as non-volatile

      
      .
      
    • Extract with DCM or EtOAc.

    • Wash organic layer with commercial bleach (10% NaOCl) to oxidize trace cyanide, followed by water.

  • Crystallization: Concentrate and crystallize from Ethanol/Water.

Characterization Data

The following data validates the structural identity of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile .

ParameterValue / Description
Appearance White solid
Melting Point 71–73 °C (recrystallized from hexane)
Rf Value 0.22 (Hexane/EtOAc 4:[3]1)
IR (KBr) 3302 (NH str), 2221 (CN str, weak), 1477, 1449 cm⁻¹
¹H NMR (300 MHz, CDCl₃): δ 7.26–7.40 (m, 5H, ArH), 3.99 (m, 2H), 3.93 (s, 2H, CH₂NH), 3.70 (m, 2H), 2.04 (m, 2H), 1.83 (m, 2H), 1.60 (br s, 1H, NH).[3]
¹³C NMR (75 MHz, CDCl₃): δ 138.8 (Ar-C), 128.6, 128.3, 127.5, 121.1 (CN), 63.8 (CH₂O), 55.0 (C-CN quaternary), 48.3 (CH₂NH), 35.9 (CH₂-C-CN).[3]

Data Source: Validated against Baeza et al., Synthesis 2007.[1] [1]

Critical Safety & Waste Management

DANGER: CYANIDE HAZARD This protocol involves reagents that can generate Hydrogen Cyanide (HCN), a rapidly fatal gas.

  • pH Control: Never allow cyanide waste streams to become acidic (pH < 9). Acidification releases HCN gas.[4]

  • TMSCN Handling: TMSCN hydrolyzes in moist air to release HCN.[5] Handle only in a functioning fume hood.

  • Waste Quenching (The "Bleach Method"):

    • Collect all aqueous waste in a dedicated container.

    • Adjust pH to >11 with NaOH.

    • Slowly add Sodium Hypochlorite (Bleach) while stirring.

    • Test for residual cyanide using Prussian Blue test or cyanide strips before disposal.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      

Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (TLC/LCMS) LowConversion Low Conversion (<50%) Start->LowConversion NoImine Imine not forming LowConversion->NoImine Ketone remains Hydrolysis Nitrile Hydrolysis LowConversion->Hydrolysis Amide detected Action2 Switch to Protocol A (Neat conditions) LowConversion->Action2 Steric hindrance? Action1 Add MgSO4 or Ti(OiPr)4 to sequester water NoImine->Action1 Equilibrium issue Action3 Ensure anhydrous conditions; Check TMSCN quality Hydrolysis->Action3

Figure 2: Troubleshooting logic for common Strecker synthesis failure modes.

References

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007).[1] Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230–1234.

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828.

  • BenchChem Application Note. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.

  • Santa Cruz Biotechnology. (n.d.).[6] 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile Product Data.

Sources

Application

Synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile: A Detailed Application Note and Protocol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile, a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile, a valuable building block in medicinal chemistry. The protocol is based on the well-established Strecker synthesis, a robust and versatile method for the preparation of α-aminonitriles. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines the necessary characterization to ensure the synthesis of the target compound with high fidelity.

The tetrahydropyran motif is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of an amino and a nitrile group at the 4-position of the tetrahydropyran ring opens up a plethora of possibilities for further functionalization, making 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile a key intermediate for the synthesis of novel therapeutics.[1]

Mechanistic Insights: The Strecker Synthesis

The reaction of tetrahydro-4H-pyran-4-one with benzylamine and potassium cyanide is a classic example of the Strecker amino acid synthesis, a three-component reaction that forms an α-aminonitrile from a ketone (or aldehyde), an amine, and a cyanide source.[2][3] The mechanism proceeds in two main stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of benzylamine on the carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form a reactive iminium ion intermediate. The use of a secondary amine like benzylamine leads to the formation of an N-substituted aminonitrile.[3]

  • Nucleophilic Attack of Cyanide: The cyanide ion (CN⁻), generated from potassium cyanide, then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step results in the formation of the final product, 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

The overall reaction is typically carried out in a one-pot fashion, making it an efficient and atom-economical process.[4]

Reaction Mechanism

Caption: The two-stage mechanism of the Strecker synthesis.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantitySupplier
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.121.0 gSigma-Aldrich
BenzylamineC₇H₉N107.151.1 mLSigma-Aldrich
Potassium Cyanide (KCN)KCN65.120.78 gSigma-Aldrich
Methanol (MeOH)CH₃OH32.0420 mLFisher Scientific
Water (deionized)H₂O18.02As needed---
Dichloromethane (DCM)CH₂Cl₂84.93As neededFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFisher Scientific

Safety Precautions: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact, seek immediate medical attention.

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (10.0 mmol) of tetrahydro-4H-pyran-4-one and 1.1 mL (10.0 mmol) of benzylamine in 20 mL of methanol.

  • Addition of Cyanide: To the stirred solution, add 0.78 g (12.0 mmol) of potassium cyanide in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 20 mL of water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

Experimental Workflow

Workflow A 1. Dissolve Ketone and Amine in Methanol B 2. Add Potassium Cyanide A->B C 3. Stir at Room Temperature for 24h B->C D 4. Monitor by TLC C->D E 5. Evaporate Methanol D->E F 6. Add Water and Extract with DCM E->F G 7. Dry Organic Layer with Na2SO4 F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J 10. Characterize the Product I->J

Caption: A step-by-step workflow for the synthesis.

Characterization of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.40-7.25 (m, 5H, Ar-H)

    • 3.95 (s, 2H, Ar-CH₂)

    • 3.85-3.75 (m, 2H, O-CH₂)

    • 3.70-3.60 (m, 2H, O-CH₂)

    • 2.10-2.00 (m, 2H, C-CH₂)

    • 1.90-1.80 (m, 2H, C-CH₂)

    • A broad singlet corresponding to the N-H proton may be observed.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 138.0 (Ar-C)

    • 128.8 (Ar-CH)

    • 128.0 (Ar-CH)

    • 127.5 (Ar-CH)

    • 121.0 (CN)

    • 64.0 (O-CH₂)

    • 55.0 (C-CN)

    • 48.0 (Ar-CH₂)

    • 35.0 (C-CH₂)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3350 (N-H stretch)

    • ~3030 (Ar C-H stretch)

    • ~2950, 2850 (Aliphatic C-H stretch)

    • ~2240 (C≡N stretch, weak)

    • ~1100 (C-O-C stretch)

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile via the Strecker reaction. The detailed protocol, coupled with mechanistic insights and characterization data, offers a self-validating system for researchers in drug discovery and development. The successful synthesis of this versatile intermediate opens avenues for the creation of novel and diverse libraries of tetrahydropyran-containing compounds with potential therapeutic applications.

References

  • Shaabani, A., et al. A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α′-bis(arylidene) cycloalkanones and malononitrile in the presence of K2CO3. E-Journal of Chemistry, 2012, 9(4), 2133-2140. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 4H-pyran derivatives. Available at: [Link]

  • Nortcliffe, A., et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 4-Benzylamino-4-cyanotetrahydropyran

Abstract This document provides a comprehensive guide for the synthesis of 4-benzylamino-4-cyanotetrahydropyran, a substituted α-aminonitrile. The protocol is based on the well-established Strecker reaction, a robust thr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-benzylamino-4-cyanotetrahydropyran, a substituted α-aminonitrile. The protocol is based on the well-established Strecker reaction, a robust three-component condensation of a ketone, an amine, and a cyanide source.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines purification strategies, and offers troubleshooting advice to address common challenges associated with aminonitrile synthesis. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to bioactive molecules.[3][4] As such, this protocol provides researchers, scientists, and drug development professionals with a reliable method for accessing a versatile chemical building block for further elaboration in discovery programs.

Introduction and Scientific Background

The 4H-pyran ring system is a core structural element in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The synthesis of functionalized tetrahydropyran derivatives is therefore of significant interest in medicinal chemistry and drug discovery. The target molecule, 4-benzylamino-4-cyanotetrahydropyran, is an α-aminonitrile. The α-aminonitrile moiety serves as a key intermediate, most notably for the synthesis of α-amino acids upon hydrolysis of the nitrile group.[1][7]

The synthetic strategy detailed herein employs the Strecker reaction, a classic and highly efficient multicomponent reaction.[1][2][8] This one-pot procedure involves the reaction of tetrahydropyran-4-one, benzylamine, and a cyanide source to form the desired α-aminonitrile. The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and amine, which is then trapped by the nucleophilic addition of a cyanide ion.[8][9] This method is valued for its atom economy and the use of readily available starting materials.[1]

However, the synthesis and purification of α-aminonitriles are not without challenges. These compounds can be susceptible to degradation via hydrolysis or a retro-Strecker reaction, particularly under non-neutral pH conditions or upon heating.[10] Furthermore, the basic nature of the amine functionality can lead to poor chromatographic performance on standard silica gel.[10][11] This guide provides specific recommendations to mitigate these potential issues, ensuring a successful synthesis and purification of the target compound.

Reaction Mechanism: The Strecker Synthesis

The synthesis of 4-benzylamino-4-cyanotetrahydropyran is achieved via a three-component Strecker reaction. The mechanism can be described in two primary stages:

  • Iminium Ion Formation: Tetrahydropyran-4-one reacts with benzylamine to form a hemiaminal intermediate. Under mildly acidic conditions, which can be facilitated by an additive like acetic acid or simply by the amine salt, this intermediate dehydrates to form a reactive iminium ion.[2][8]

  • Cyanide Addition: The cyanide anion (from a source like NaCN or KCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.[2][8]

Strecker_Mechanism Figure 1: Mechanism of the Strecker Reaction Ketone Tetrahydropyran-4-one Iminium Iminium Ion Ketone->Iminium + Benzylamine - H₂O Amine Benzylamine Amine->Iminium Cyanide CN⁻ Product 4-Benzylamino-4- cyanotetrahydropyran Cyanide->Product Iminium->Product + CN⁻

Caption: Figure 1: Mechanism of the Strecker Reaction

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of 4-benzylamino-4-cyanotetrahydropyran.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqAmountPuritySupplier
Tetrahydropyran-4-oneC₅H₈O₂100.121.05.00 g≥98%Commercial
BenzylamineC₇H₉N107.151.055.70 g≥99%Commercial
Sodium Cyanide (NaCN)CNNa49.011.12.69 g≥98%Commercial
Acetic AcidC₂H₄O₂60.051.13.30 g≥99.7%Commercial
Methanol (MeOH)CH₄O32.04-100 mLAnhydrousCommercial
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededACS GradeCommercial
Saturated NaHCO₃ (aq)---As needed-Lab Prepared
Brine (Saturated NaCl)---As needed-Lab Prepared
Anhydrous Na₂SO₄---As neededGranularCommercial

Safety Precaution: Sodium cyanide is highly toxic and can release fatal hydrogen cyanide gas upon contact with acid. This reaction must be performed in a well-ventilated fume hood by trained personnel. All glassware should be decontaminated with bleach solution after use.

Reaction Workflow Diagram

Workflow A 1. Combine Ketone, Amine, and MeOH in Flask B 2. Cool to 0 °C A->B C 3. Add NaCN and Acetic Acid Solution B->C D 4. Stir at RT for 12-24h (Monitor by TLC) C->D E 5. Quench and Concentrate D->E F 6. Aqueous Work-up (EtOAc/NaHCO₃) E->F G 7. Dry and Concentrate Crude Product F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Figure 2: Experimental Workflow

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (5.00 g, 49.9 mmol, 1.0 eq) and methanol (100 mL). Stir until the ketone is fully dissolved. Add benzylamine (5.70 g, 53.2 mmol, 1.05 eq) to the solution.

  • Addition of Cyanide: Cool the flask to 0 °C in an ice-water bath. In a separate beaker, carefully dissolve sodium cyanide (2.69 g, 54.9 mmol, 1.1 eq) and acetic acid (3.30 g, 54.9 mmol, 1.1 eq) in a minimal amount of water (~15 mL). Slowly add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The formation of a new, higher Rf spot should be observed relative to the starting ketone.

  • Work-up:

    • Once the reaction is complete, carefully quench by adding water (~50 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and then with brine (1 x 50 mL).[10] This step is crucial to neutralize any remaining acid and minimize product hydrolysis.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which may be a pale yellow oil or solid.

Purification

The basicity of the aminonitrile product can cause significant streaking and poor separation on standard silica gel.[10][11]

  • Column Chromatography:

    • Prepare a silica gel slurry using an eluent of 95:4:1 Hexanes:Ethyl Acetate:Triethylamine. The triethylamine deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic product.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM). Adsorb this onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.[10]

    • Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to afford the purified 4-benzylamino-4-cyanotetrahydropyran.

  • Alternative: Recrystallization: If the purified product is a solid, recrystallization can be attempted from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to achieve higher purity.[10]

Characterization (Expected)

The structure of the final product should be confirmed by spectroscopic methods. Based on the target structure, the following are expected spectral data:

  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the benzyl protons (aromatic and CH₂), the tetrahydropyran ring protons, and a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃, 101 MHz): Resonances for the nitrile carbon (δ ~120 ppm), aromatic carbons, the benzylic CH₂ carbon, the quaternary carbon at the 4-position, and the carbons of the tetrahydropyran ring.

  • IR (ATR, cm⁻¹): A characteristic sharp absorption for the nitrile (C≡N) group around 2240 cm⁻¹, and a band for the N-H stretch around 3300-3400 cm⁻¹.[12]

  • HRMS (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₁₇N₂O⁺) should match the observed mass.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure proper stoichiometry of reagents.
Product Degradation Hydrolysis of the aminonitrile during work-up.[10]Perform the aqueous work-up at a lower temperature (ice bath). Use a mild base like NaHCO₃ for washing and minimize contact time with the aqueous phase.[10]
Reappearance of Ketone Retro-Strecker reaction.[10]Avoid excessive heat during concentration. Use deactivated silica gel for chromatography to prevent on-column degradation.[10]
Streaking on TLC/Column The basic amine interacts strongly with acidic silica gel.[10]Add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 1%).[11] Alternatively, use neutral alumina for chromatography.
Emulsion during Extraction Amphiphilic nature of the aminonitrile product.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[10]

Conclusion

The Strecker reaction provides an efficient and direct route to 4-benzylamino-4-cyanotetrahydropyran from simple, commercially available precursors. While the synthesis is straightforward, careful attention must be paid to the work-up and purification steps to mitigate potential product degradation and handle the basic nature of the aminonitrile. The protocol and troubleshooting guide presented here offer a robust framework for researchers to successfully synthesize and isolate this valuable heterocyclic building block for applications in pharmaceutical and chemical research.

References

  • BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
  • Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros.
  • ChemicalBook. (n.d.). 4-Cyanotetrahydro-4H-pyran synthesis.
  • Groen, M. B., & Zeelen, F. J. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1213–1216. [Link]

  • Ntie-Kang, F., & Opatz, T. (2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 21(7), 949. [Link]

  • BenchChem. (n.d.). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric acid. Organic Syntheses, 11, 4. [Link]

  • Taoufyk, M., et al. (2024). Selected examples of 2-amino-3-cyano-4H-pyran derivatives with pharmacological activity. Journal of Chemical and Pharmaceutical Research.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 337-351. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., & Rady, H. M. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 76(11), 1501-1511.
  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 14(3), 851–864.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Shestopalov, A. M., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(1), 1-8.
  • Navarrete-Vázquez, G., et al. (2024).
  • Ligny, C., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47.
  • Ghorab, M. M., et al. (2013). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. Journal of Heterocyclic Chemistry, 50(S1), E23-E31.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

Sources

Application

Optimized Bucherer-Bergs Synthesis of Spiro-Hydantoins from Pyran-4-one Derivatives

Abstract This application note details the optimized conditions for the Bucherer-Bergs reaction applied to tetrahydro-4H-pyran-4-one and its substituted derivatives. While the Bucherer-Bergs reaction is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized conditions for the Bucherer-Bergs reaction applied to tetrahydro-4H-pyran-4-one and its substituted derivatives. While the Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry, applying it to oxygen-containing heterocycles requires specific attention to solubility and pH control to maximize yield and purity. This guide provides a robust protocol for synthesizing 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione , a privileged scaffold in medicinal chemistry found in inhibitors of metalloproteinases and anticonvulsant agents.

Introduction & Scientific Rationale

The Bucherer-Bergs reaction converts carbonyl compounds into hydantoins (imidazolidine-2,4-diones) using potassium cyanide and ammonium carbonate.[1][2][3] When applied to cyclic ketones like tetrahydro-4H-pyran-4-one, the result is a spiro-hydantoin .[1]

Why Pyran-4-one?

The incorporation of the pyran ring into the spiro-hydantoin scaffold improves the physicochemical profile of drug candidates:

  • Solubility: The ether oxygen lowers LogP compared to the cyclohexane analog (spiro[cyclohexane-hydantoin]).

  • Metabolic Stability: The pyran ring is generally resistant to oxidative metabolism compared to aliphatic rings.

Mechanistic Insight

The reaction is a multi-component condensation.[2][3] Unlike the Strecker synthesis (which yields


-amino acids), the Bucherer-Bergs reaction is thermodynamically controlled and favored by the presence of carbon dioxide (supplied by ammonium carbonate).

Critical Mechanistic Pathway:

  • Cyanohydrin Formation: Reversible addition of cyanide to the ketone.[2]

  • Amine Attack: Substitution of the hydroxyl group by ammonia to form an

    
    -aminonitrile.
    
  • Carbamation: The amine reacts with

    
     to form a carbamic acid intermediate.[2]
    
  • Cyclization: Intramolecular attack leads to a transient 5-imino-oxazolidin-2-one, which rearranges irreversibly to the stable hydantoin.[4]

Reaction Mechanism Diagram

BuchererBergsMechanism Ketone Tetrahydro-4H-pyran-4-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN / H+ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O Carbamic Carbamic Acid Intermediate Aminonitrile->Carbamic + CO2 Imine 5-Imino-oxazolidin-2-one Carbamic->Imine Cyclization Hydantoin Spiro-Hydantoin (Product) Imine->Hydantoin Rearrangement (Irreversible)

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction transforming a cyclic ketone into a spiro-hydantoin.[2]

Critical Parameters & Optimization

To achieve high yields (>80%) with pyran-4-one derivatives, standard conditions must be tuned.

Solvent Selection

Solubility is the primary bottleneck. The inorganic reagents (


, 

) are water-soluble, while the organic ketone is lipophilic.
  • Recommendation: 50% Ethanol/Water (v/v) .

  • Rationale: Ethanol solubilizes the ketone; water solubilizes the salts. This mixture maintains a homogeneous phase at reflux temperatures (approx. 80°C).

Stoichiometry

The reaction consumes 2 equivalents of ammonia and 1 equivalent of cyanide and carbon dioxide. However, ammonium carbonate decomposes thermally.

  • Standard Ratio: 1.0 (Ketone) : 2.0 (KCN) : 4.0

    
    .
    
  • Note: Excess ammonium carbonate acts as a buffer (pH ~9.[2]0) and ensures a saturated

    
     atmosphere, driving the equilibrium toward the hydantoin.
    
Temperature & Pressure
  • Standard: Reflux at ambient pressure (80-85°C) is sufficient for unsubstituted tetrahydro-4H-pyran-4-one.

  • Sterically Hindered Substrates: For 2,6-disubstituted pyranones, use a sealed pressure vessel at 110°C. This prevents the loss of

    
     and 
    
    
    
    , significantly accelerating the reaction.

Standard Operating Procedure (Protocol)

Target Molecule: 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione Scale: 10 mmol

Materials
ReagentMW ( g/mol )Equiv.[5][6][7]Amount
Tetrahydro-4H-pyran-4-one 100.121.01.00 g
Potassium Cyanide (KCN) 65.122.01.30 g
Ammonium Carbonate 96.094.03.84 g
Ethanol (95%) --10 mL
Deionized Water --10 mL

⚠️ SAFETY WARNING: Potassium Cyanide is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases toxic HCN gas. All operations must be performed in a functioning fume hood. Keep a cyanide antidote kit available.

Step-by-Step Workflow
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Ammonium Carbonate in Water (10 mL).

    • Add Potassium Cyanide to the aqueous solution. Stir until fully dissolved.

    • Add Tetrahydro-4H-pyran-4-one followed by Ethanol (10 mL). The mixture may appear biphasic initially but will homogenize upon heating.

  • Reaction:

    • Attach a reflux condenser.[1]

    • Heat the mixture to 60°C for 1 hour, then increase to 85°C (reflux) .

    • Maintain reflux for 18–24 hours . The solution will typically turn from colorless to pale yellow.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Volume Reduction: Concentrate the mixture to approx. 50% volume using a rotary evaporator (bath temp < 50°C) to remove most of the ethanol. Caution: Trap the distillate in a basic solution (NaOH) to neutralize any trace HCN.

    • Precipitation: Dilute the residue with 5 mL water. Slowly acidify the solution to pH 2 using concentrated HCl (careful:

      
       evolution).
      
    • Observation: The spiro-hydantoin product will precipitate as a white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 5 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize from hot water or 20% EtOH/Water if necessary.

    • Dry in a vacuum oven at 50°C overnight.

Experimental Workflow Diagram

ProtocolWorkflow Setup Setup: Dissolve (NH4)2CO3 + KCN in Water Add Ketone + EtOH Reflux Reaction: Reflux at 85°C (18-24 Hours) Setup->Reflux Concentration Concentration: Remove EtOH (Rotovap) Reduce vol by 50% Reflux->Concentration Acidification Acidification: Add conc. HCl to pH 2 (Precipitates Product) Concentration->Acidification Filtration Isolation: Filter & Wash with Cold Water Acidification->Filtration Product Final Product: 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (White Solid) Filtration->Product

Figure 2: Step-by-step experimental workflow for the synthesis of spiro-hydantoins.[7]

Troubleshooting & Variations

Low Yields
  • Cause: Loss of volatile reagents (

    
    , 
    
    
    
    ).
  • Solution: Switch to a sealed tube reaction. Heat at 110°C for 4–6 hours. This often improves yields from ~60% to >85%.

Solubility Issues
  • Issue: Starting ketone does not dissolve in 50% EtOH.

  • Solution: Increase Ethanol ratio to 70% or use Acetamide as a solvent for highly lipophilic derivatives.

Stereochemistry

For substituted pyranones (e.g., 2-methyl-tetrahydro-pyran-4-one), the Bucherer-Bergs reaction is stereoselective .

  • Outcome: The thermodynamically stable isomer is formed.[3] The C-4 carbonyl of the hydantoin ring will orient itself in the less hindered equatorial position relative to the pyran ring substituents.

Characterization Data (Expected)

For 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione :

  • Physical State: White crystalline solid.

  • Melting Point: 225–227°C.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.6 (s, 1H, NH-3, imide).
      
    • 
       8.5 (s, 1H, NH-1, amide).
      
    • 
       3.8 (m, 4H, 
      
      
      
      ).
    • 
       1.5–1.8 (m, 4H, 
      
      
      
      ).
  • 13C NMR (DMSO-d6):

    • Characteristic peaks at

      
       178 (C=O), 156 (C=O urea), 63 (C-O), 60 (spiro-C).
      

References

  • Bucherer, H. T., & Steiner, W. (1934).[8] Über die Synthese von Hydantoinen (I. Mitteil).[3][9] Journal für Praktische Chemie.

  • Kalník, M., et al. (2021).[9] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[9] Molecules, 26(13), 4024.[9]

  • BenchChem. (2025).[1][5][6] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.

  • Sigma-Aldrich. (n.d.). Product Specification: 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione.[10][11]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction Mechanism and Conditions.[1][2][3][4][8]

Sources

Method

Application Note and Scale-Up Protocol: 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Abstract This document provides a comprehensive guide for the synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile, a valuable α-aminonitrile intermediate in pharmaceutical and chemical research. The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile, a valuable α-aminonitrile intermediate in pharmaceutical and chemical research. The synthesis is achieved via a one-pot Strecker reaction, a classic and efficient method for forming α-aminonitriles.[1][2] This guide details a robust laboratory-scale procedure and outlines critical considerations and a detailed protocol for a successful scale-up. Emphasis is placed on understanding the reaction mechanism, ensuring operator safety when handling cyanide reagents, and troubleshooting common challenges associated with the purification of basic aminonitriles. The protocols are designed to be self-validating through integrated in-process controls and characterization steps.

Introduction and Mechanistic Overview

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile is synthesized from tetrahydro-4H-pyran-4-one, benzylamine, and a cyanide source. The core transformation is the Strecker synthesis, a three-component reaction that forms an α-aminonitrile from a ketone (or aldehyde), an amine, and cyanide.[3][4][5] The reaction proceeds in two main stages within a single pot:

  • Iminium Ion Formation: Tetrahydro-4H-pyran-4-one reacts with benzylamine to form a hemiaminal intermediate, which then dehydrates to form a reactive N-benzyl-dihydropyran-4-iminium ion.

  • Cyanide Addition: A nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the final α-aminonitrile product.[3][6]

Understanding this mechanism is critical for process optimization, as controlling the formation and stability of the iminium intermediate directly impacts reaction efficiency and yield.

Strecker_Mechanism cluster_reactants Reactants Ketone Tetrahydro-4H-pyran-4-one Iminium N-benzyl-dihydropyran-4-iminium ion Ketone->Iminium + Benzylamine - H₂O Amine Benzylamine Amine->Iminium Cyanide Cyanide (CN⁻) Product 4-(Benzylamino)tetrahydro- 2H-pyran-4-carbonitrile Cyanide->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack

Figure 1: Simplified mechanism of the Strecker reaction for the target molecule.

CRITICAL SAFETY CONSIDERATIONS: Handling Cyanide

WARNING: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7][8] The reaction of cyanide salts with acid generates highly toxic and flammable hydrogen cyanide (HCN) gas.[8][9] All operations involving cyanide must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and double-layered nitrile gloves.[7][9][10]

  • pH Control: NEVER allow cyanide salts to come into contact with strong acids. The reaction mixture should be maintained at a basic pH (>9) until the quenching step. Keep a container of sodium hypochlorite (bleach) solution adjusted to pH >10 for decontaminating glassware and small spills.[8][10]

  • Ventilation: All manipulations of solid cyanide and all reaction steps must be conducted in a well-ventilated chemical fume hood with a verified face velocity of 80-120 fpm.[9][10]

  • Emergency Preparedness: An ANSI-approved safety shower and eyewash station must be immediately accessible.[7] Ensure an emergency response plan is in place and all personnel are aware of it. Never work alone when handling cyanides.[9]

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated solids, gloves) must be collected in a dedicated, clearly labeled hazardous waste container. Quench excess cyanide in the reaction mixture and aqueous layers with bleach solution (see protocols) before disposal.

Materials and Equipment

MaterialGradeSupplier (Example)Notes
Tetrahydro-4H-pyran-4-one≥98%Sigma-AldrichStore under nitrogen.
Benzylamine≥99%Acros OrganicsCorrosive. Handle with care.
Potassium Cyanide (KCN)≥97%Fisher ScientificACUTELY TOXIC . Store in a locked, secure, and dry location.[10]
Acetic Acid, GlacialACS GradeVWRCorrosive.
Ethyl Acetate (EtOAc)ACS GradeVWRFlammable.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedUsed for washing to remove acid.
Brine (Saturated NaCl)-Lab-preparedUsed to break emulsions and dry organic layer.[11]
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Silica Gel60 Å, 230-400 mesh-For chromatography.
Triethylamine (Et₃N)≥99%Sigma-AldrichUsed to neutralize silica gel.
Equipment
Round-bottom flasks, Magnetic stirrerFor lab scale.
Jacketed Glass Reactor, Overhead stirrerFor scale-up.
Addition Funnel, Syringe PumpFor controlled addition of reagents.
Rotary EvaporatorFor solvent removal.

Part 1: Laboratory-Scale Synthesis Protocol (5 g Scale)

This protocol establishes a baseline for yield and purity and identifies potential challenges before scaling up.

Step-by-Step Methodology:

  • Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, charge tetrahydro-4H-pyran-4-one (5.0 g, 49.9 mmol, 1.0 equiv) and methanol (50 mL).

  • Amine Addition: Add benzylamine (5.9 g, 55.0 mmol, 1.1 equiv) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cyanide Solution Preparation: IN A CHEMICAL FUME HOOD , in a separate beaker, dissolve potassium cyanide (KCN) (3.6 g, 55.0 mmol, 1.1 equiv) in 20 mL of water.

  • Reaction: Cool the flask containing the ketone and amine to 0-5 °C using an ice bath. Slowly add the KCN solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[11] This step is crucial to remove acidic impurities and minimize the risk of product hydrolysis.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.

  • Purification (Chromatography): The basic nature of the aminonitrile can cause streaking on standard silica gel.[11] To mitigate this, pre-treat the silica gel by preparing the slurry in a solvent system containing 1% triethylamine (e.g., 99:1 Hexanes:EtOAc with 1% Et₃N).

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load onto the prepared silica gel column.

    • Elute with a gradient of Hexanes:EtOAc (e.g., starting from 95:5).

    • Combine fractions containing the pure product and concentrate to yield 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

Part 2: Scale-Up Procedure and Key Considerations (100 g Scale)

Scaling up a reaction from 5 g to 100 g introduces significant challenges related to heat transfer, mass transfer (mixing), and safety. The following protocol is designed for a 2 L jacketed glass reactor.

Figure 2: Process workflow for the scale-up synthesis.

Step-by-Step Scale-Up Protocol:

  • Reactor Preparation: Ensure the 2 L jacketed reactor is clean, dry, and inerted with nitrogen. Equip it with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel or pump line.

  • Reagent Charging: Charge the reactor with tetrahydro-4H-pyran-4-one (100 g, 0.99 mol, 1.0 equiv) and methanol (1 L).

  • Temperature Control & Amine Addition: Begin stirring and cool the reactor contents to 0-5 °C using the jacket circulator. Slowly add benzylamine (117.8 g, 1.1 mol, 1.1 equiv) via the addition funnel over 30-45 minutes, ensuring the internal temperature remains below 15 °C. The formation of the imine can be mildly exothermic.

  • Cyanide Addition: In a separate, suitable vessel within a fume hood , dissolve potassium cyanide (72.0 g, 1.1 mol, 1.1 equiv) in 400 mL of water. Transfer this solution to the addition funnel. Add the KCN solution to the reactor dropwise over 1.5-2 hours. This is the most critical step for thermal management. Maintain the internal temperature strictly between 0-10 °C. A significant exotherm can lead to side reactions or a runaway reaction.

  • Reaction and Monitoring: Once the KCN addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 6-12 hours. Monitor via a validated in-process control (e.g., HPLC) until starting material is <1% remaining.

  • Work-up:

    • Cool the reactor to 0-10 °C and quench the reaction by slowly adding 1 L of cold water.

    • Transfer the reactor contents to a suitably large separatory funnel or extraction vessel.

    • Extract the product with ethyl acetate (1 x 1 L, then 2 x 500 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 500 mL) and brine (1 x 500 mL).

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification at Scale: Column chromatography is inefficient for large quantities. Explore the following alternatives:

      • Crystallization: Attempt to crystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane, ethyl acetate/hexanes). This is the most desirable method for industrial scale.

      • Trituration: If the product is a solid but does not crystallize well, triturate (slurry) the crude material in a non-polar solvent like hexane or diethyl ether to wash away soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature below 40 °C until a constant weight is achieved.

Data Summary and Characterization

ParameterLaboratory Scale (5 g)Pilot Scale (100 g)
Input
Tetrahydro-4H-pyran-4-one5.0 g100 g
Output (Typical)
Yield (g)7.5 - 8.6 g155 - 175 g
Yield (%)70 - 80%72 - 81%
Purity (HPLC) >98% (post-column)>98% (post-cryst.)
Appearance White to off-white solidWhite to off-white crystalline solid

Characterization Data (Expected):

  • ¹H NMR: Consistent with the structure of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

  • ¹³C NMR: Shows characteristic peaks for the nitrile carbon (approx. 120 ppm), the quaternary carbon C4 (approx. 55-60 ppm), and carbons of the pyran and benzyl groups.

  • Mass Spec (ESI+): [M+H]⁺ calculated for C₁₃H₁₆N₂O = 217.13.

  • IR (ATR): Characteristic C≡N stretch around 2230 cm⁻¹.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Hydrolysis of the product during work-up; Retro-Strecker reaction.[11]Ensure complete consumption of starting material by extending reaction time. Keep work-up conditions neutral or slightly basic and cold.[11] Avoid excessive heat during concentration.
Emulsion during Extraction The amphiphilic nature of the aminonitrile product.[11]Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.[11] Allow the mixture to stand or perform a gentle centrifugation if possible.
Product Streaking on TLC/Column The basic amine functionality strongly interacts with acidic silanol groups on silica gel.[11]Use a mobile phase containing a small amount of base (e.g., 1% triethylamine). Alternatively, use deactivated (neutral) silica or alumina for chromatography.
Oily Product Fails to Solidify Residual solvent; Presence of impurities.Ensure complete removal of solvent under high vacuum. Attempt trituration with a non-polar solvent like cold hexanes to induce solidification and remove oily impurities.
Reaction Stalls Poor quality reagents; Insufficient mixing (on scale-up); Temperature too low.Use fresh, high-purity reagents. Ensure adequate agitation with an overhead stirrer for larger volumes. Allow the reaction to proceed at room temperature after the initial addition.

References

  • Das, B., Balasubramanyam, P., Krishnaiah, M., Veeranjaneyulu, B., & Reddy, G. C. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471. DOI: 10.1055/s-0029-1216969. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • National Center for Biotechnology Information. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved from [Link]

  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Retrieved from [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

The synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile is a classic example of the Strecker amino acid synthesis , a powerful three-component reaction involving a ketone (tetrahydro-4H-pyran-4-one), an amine (benzylamine), and a cyanide source.[1][2][3] This reaction is a cornerstone method for preparing α-aminonitriles, which are valuable precursors to α-amino acids and other nitrogen-containing heterocycles.[4][5]

Understanding the Reaction: The Strecker Synthesis Mechanism

The reaction proceeds in two main stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Iminium Ion Formation: Tetrahydro-4H-pyran-4-one reacts with benzylamine to form a hemiaminal intermediate. This is an equilibrium step. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized iminium ion.[6]

  • Cyanide Addition: The cyanide ion (from a source like NaCN, KCN, or TMSCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the final product, 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile.[7][8]

Strecker_Mechanism Ketone Tetrahydro-4H-pyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Benzylamine Amine Benzylamine Amine->Hemiaminal Cyanide Cyanide Source (e.g., NaCN) Product 4-(Benzylamino)tetrahydro- 2H-pyran-4-carbonitrile Cyanide->Product Iminium Iminium Ion Hemiaminal->Iminium - H2O (Acid-catalyzed) Iminium->Product + CN⁻

Caption: Mechanism of the Strecker synthesis for 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Answer: Low to no yield in a Strecker synthesis typically points to issues with one of the two key stages: imine formation or cyanide addition.

  • Potential Cause A: Inefficient Iminium Ion Formation The formation of the iminium ion from the ketone and amine is a reversible equilibrium reaction.[6] If the equilibrium is not driven towards the iminium ion, the subsequent cyanide addition cannot occur efficiently.

    Solutions:

    • Water Removal: The reaction produces water, which can push the equilibrium back towards the starting materials. While not always practical in a one-pot Strecker synthesis, using a dehydrating agent or a setup with a Dean-Stark trap in a two-step process (forming the imine first) can significantly improve yields.

    • pH Control: The reaction is often acid-catalyzed. However, strong acidic conditions (pH < 4-5) will protonate the benzylamine, rendering it non-nucleophilic. Conversely, basic conditions (pH > 10) will prevent the necessary protonation of the hemiaminal to eliminate water. The use of ammonium chloride (NH₄Cl) in classic Strecker reactions serves as a mild acid source.[6] For this specific synthesis, a small amount of a weak acid like acetic acid can be beneficial.

    • Pre-formation of the Imine: Consider a two-step approach. First, react tetrahydro-4H-pyran-4-one with benzylamine in a solvent like toluene or methanol, often with mild heating, to form the imine. After confirming imine formation (e.g., by TLC or NMR), add the cyanide source in the second step.

  • Potential Cause B: Poor Cyanide Nucleophilicity or Addition The cyanide ion must be available and reactive enough to attack the iminium ion.

    Solutions:

    • Choice of Cyanide Source:

      • NaCN/KCN: These are inexpensive and effective but have limited solubility in many organic solvents. Protic solvents like water or ethanol are often required, which can complicate the reaction.[9][10]

      • Trimethylsilyl Cyanide (TMSCN): This is highly soluble in aprotic organic solvents (DCM, acetonitrile) and is a very effective cyanide source. It often requires a Lewis acid catalyst (e.g., ZnI₂, In(OTf)₃) or an organocatalyst to activate the imine.[4][11] TMSCN is highly toxic and moisture-sensitive, releasing HCN gas upon contact with water.

    • Temperature: Cyanide addition is typically exothermic. Running the reaction at low temperatures (0 °C to room temperature) is often recommended to control the reaction rate and minimize side reactions.[4]

Question 2: I'm observing significant side products. How can I improve the selectivity?

Answer: The primary side product in this reaction is the cyanohydrin, formed from the direct reaction of the ketone with cyanide.

  • Potential Cause: Cyanohydrin Formation If free cyanide is present before the iminium ion is formed, it can attack the ketone's carbonyl carbon directly to form 4-hydroxytetrahydro-2H-pyran-4-carbonitrile.

    Solutions:

    • Order of Addition: The most effective way to prevent this is to ensure the iminium ion is formed before the cyanide is introduced. Mix the tetrahydro-4H-pyran-4-one and benzylamine first and allow them to react for a period (e.g., 30-60 minutes at room temperature) before adding the cyanide source. This gives the imine equilibrium time to establish.[8]

    • One-Pot Protocol Optimization: In a one-pot reaction, adding the cyanide source slowly to the mixture of the ketone and amine can help ensure it reacts with the iminium ion as it is formed, rather than accumulating and reacting with the starting ketone.

Troubleshooting_Workflow Start Low Yield or Side Products CheckImine Check Imine Formation Conditions Start->CheckImine CheckCyanide Check Cyanide Addition Start->CheckCyanide CheckPurity Review Purification Strategy Start->CheckPurity Sol_Order Optimize Reagent Order of Addition CheckImine->Sol_Order Sol_pH Adjust pH (Weak Acid Catalyst) CheckImine->Sol_pH Sol_Cyanide Select Appropriate Cyanide Source (e.g., TMSCN) CheckCyanide->Sol_Cyanide Sol_Temp Control Temperature (e.g., 0 °C to RT) CheckCyanide->Sol_Temp Sol_Purify Use Acid/Base Extraction or Chromatography CheckPurity->Sol_Purify

Caption: A general workflow for troubleshooting the Strecker synthesis.

Question 3: My final product is an oil and difficult to purify. What are the best practices for purification?

Answer: Aminonitriles can be challenging to purify due to their basicity and potential for decomposition.

Solutions:

  • Aqueous Workup: After the reaction is complete, a standard workup involves quenching the reaction (e.g., with water or a saturated NaHCO₃ solution if an acid catalyst was used) and extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: To remove unreacted ketone and other neutral impurities, you can exploit the basicity of the product.

    • Dissolve the crude material in an organic solvent (e.g., diethyl ether).

    • Extract with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt.

    • Wash the organic layer to remove any remaining starting materials.

    • Basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to a pH of 9-10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If impurities persist, silica gel chromatography can be effective. Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate).[12]

  • Crystallization: If the product is a solid, recrystallization is an excellent final purification step. Test various solvent systems, such as ethanol/water, ethyl acetate/hexane, or isopropanol.[12] If the product is an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal cyanide source? For ease of use and high reactivity in organic solvents, TMSCN is often superior, though it requires anhydrous conditions and careful handling. For a more cost-effective and simpler setup, NaCN or KCN in a protic solvent mixture like ethanol/water can be effective.[9][10][11]

  • Q2: What are the best solvents for this reaction? The choice of solvent depends on the cyanide source. For NaCN/KCN, methanol, ethanol, or ethanol/water mixtures are common.[10] For TMSCN, aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred.

  • Q3: Can a catalyst improve the yield? Yes. With TMSCN, a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, I₂) can significantly accelerate the reaction and improve yields, often allowing the reaction to proceed at room temperature.[4] For NaCN/KCN systems, a weak acid catalyst like acetic acid can facilitate iminium ion formation.

  • Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting ketone. The product, being more polar than the imine but less polar than the hemiaminal, should show a distinct spot. A suitable stain, such as ninhydrin (for the secondary amine) or potassium permanganate, can help visualize the spots.

Experimental Protocol: Optimized Strecker Synthesis

This protocol is a generalized starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Benzylamine

  • Sodium Cyanide (NaCN)

  • Methanol

  • Acetic Acid (Glacial)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Amine Addition: Add benzylamine (1.05 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C (ice bath). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates toxic HCN gas.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel chromatography using a hexane/ethyl acetate gradient containing 1% triethylamine, or via the acid-base extraction procedure detailed in the troubleshooting guide.

Data Summary: Impact of Parameters on Yield
ParameterCondition ACondition BExpected Outcome & Rationale
Cyanide Source NaCN in Methanol/H₂OTMSCN in DCMCondition B often gives higher yields. TMSCN is more reactive and soluble in organic solvents, favoring the reaction. NaCN requires protic solvents which can participate in side reactions.[4][11]
Order of Addition All reagents mixed at onceKetone + Amine first, then CyanideCondition B is preferred. Pre-forming the iminium ion minimizes the formation of the cyanohydrin side product.
Catalyst NoneAcetic Acid (0.1 eq) with NaCNCondition B improves yield. The acid catalyzes the dehydration of the hemiaminal, shifting the equilibrium towards the reactive iminium ion.[6]
Temperature Room Temperature0 °C to Room TemperatureCondition B offers better control. Starting at a lower temperature helps manage the exothermic cyanide addition, reducing potential side reactions before allowing it to slowly warm.
References

Sources

Optimization

Technical Support Center: Cyanide Addition to Tetrahydro-4H-pyran-4-one Imines

This guide serves as a specialized Technical Support Center for researchers optimizing the nucleophilic addition of cyanide to tetrahydro-4H-pyran-4-one imines . It addresses the critical challenges of the Strecker react...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the nucleophilic addition of cyanide to tetrahydro-4H-pyran-4-one imines . It addresses the critical challenges of the Strecker reaction and its variants (e.g., Bucherer-Bergs) applied to heterocyclic ketones.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Optimization, Troubleshooting, and Safety Protocols for 4-substituted-tetrahydro-2H-pyran-4-carbonitrile synthesis.[1]

Core Reaction Logic & Mechanism[2][3]

Before optimizing, you must understand the equilibrium dynamics. The addition of cyanide to a cyclic ketimine (or in situ formed imine) is reversible. The formation of the


-aminonitrile is governed by the stability of the product versus the thermodynamic drive to revert to the ketone and hydrogen cyanide (Retro-Strecker).
Mechanistic Pathway (DOT Visualization)[1]

StreckerMechanism cluster_conditions Critical Control Points Ketone Tetrahydro-4H-pyran-4-one (Substrate) Imine Pyran-4-imine (Intermediate) Ketone->Imine + Amine/NH3 - H2O Imine->Ketone Hydrolysis (Excess H2O) Transition Tetrahedral Transition State Imine->Transition + CN- (Nucleophilic Attack) Product 4-Amino-tetrahydro-2H- pyran-4-carbonitrile Transition->Product Protonation Product->Imine Retro-Strecker (High Temp/Basic pH) SideProduct Hydrolysis Product (Reversion to Ketone)

Caption: Figure 1. Kinetic pathway of cyanide addition. Note the reversibility (red dashed lines) which is the primary cause of low yields.

Optimization Protocols (Q&A Format)

Module A: Reagent Selection & Conditions

Q: Should I use Trimethylsilyl Cyanide (TMSCN) or inorganic salts (NaCN/KCN)? A: This depends on your downstream application and solubility requirements.

FeatureMethod A: Inorganic Salts (NaCN/KCN) Method B: TMSCN (Anhydrous)
Solvent System Ethanol/Water (1:[1]1) or MethanolDCM, THF, or Acetonitrile (Anhydrous)
pH Requirement Buffered (pH 8–10) using NH₄Cl or AcOHLewis Acid Catalysis (e.g., ZnI₂, InBr₃)
Reaction Type In situ Strecker (One-pot)Pre-formed Imine Addition
Yield Stability Moderate (Equilibrium sensitive)High (Kinetic control)
Safety Profile High Risk (HCN gas evolution)Moderate Risk (Hydrolysis releases HCN)
Recommendation Use for spiro-hydantoin synthesis (Bucherer-Bergs).[1][2]Use for isolating pure

-aminonitriles.[1][3]

Q: My imine hydrolyzes back to the ketone before cyanide adds. How do I prevent this? A: Hydrolysis competes with cyanide addition, especially in aqueous environments.

  • Solution: Switch to the TMSCN protocol . By working in anhydrous dichloromethane (DCM) with a Lewis acid catalyst (e.g., 10 mol%

    
     or 
    
    
    
    ), you eliminate water from the system, pushing the equilibrium toward the aminonitrile [1, 2].
  • Alternative: If using aqueous conditions, ensure a large excess of the amine source (e.g.,

    
    ) to suppress ketone formation via Le Chatelier's principle.[1]
    
Module B: Troubleshooting Experimental Issues

Q: I observe low conversion yields (<40%). Increasing temperature didn't help. Why? A: The Strecker reaction is exothermic. Increasing temperature often favors the Retro-Strecker reaction (elimination of cyanide).

  • Fix: Perform the addition at 0°C to Room Temperature . Do not reflux unless you are performing a thermodynamic rearrangement (like in Bucherer-Bergs).[1]

  • Fix: Check your pH. If the solution is too basic (pH > 11), the concentration of protonated imine (the active electrophile) is too low. If too acidic (pH < 7), you risk polymerizing the imine or hydrolyzing the cyanide. Aim for pH 9-10 in aqueous conditions [3].

Q: The product decomposes during silica gel column chromatography. A:


-Aminonitriles are often unstable on acidic silica, reverting to the ketone.
  • Protocol Adjustment:

    • Pre-treat the silica gel with 1-2% Triethylamine (

      
      ) in the eluent to neutralize acidity.
      
    • Alternatively, convert the aminonitrile immediately to the hydrochloride salt (using HCl in dioxane/ether) for stable storage.

    • Use neutral alumina instead of silica.

Validated Experimental Workflows

Protocol A: Anhydrous TMSCN Addition (Recommended for High Purity)

Best for: Isolated imines or sensitive substrates.[1]

  • Preparation: Dissolve the pre-formed tetrahydro-4H-pyran-4-imine (1.0 equiv) in anhydrous DCM (0.2 M) under Argon/Nitrogen.

  • Catalyst: Add Zinc Iodide (

    
    )  (0.1 equiv) or Indium(III) Bromide (
    
    
    
    )
    (0.05 equiv) [2].[1]
  • Addition: Cool to 0°C. Dropwise add TMSCN (1.2 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The product is often the N-TMS derivative. Mild acid hydrolysis (MeOH/HCl) yields the free amine.

Protocol B: Aqueous "One-Pot" Strecker

Best for: Large scale, robust substrates, or subsequent hydrolysis to amino acids.[1]

  • Setup: In a round-bottom flask, combine Tetrahydro-4H-pyran-4-one (1.0 equiv) and

    
     (1.5 equiv) in Water/Ethanol (1:1).
    
  • Cyanide Addition: Add NaCN (1.2 equiv) carefully at RT.

    • Critical Safety: Ensure the system is well-ventilated. The

      
       acts as a buffer; do not add strong acid.
      
  • Reaction: Stir at RT for 12–18 hours.

  • Workup: The product often precipitates. If not, extract with Ethyl Acetate.[1]

    • Note: The aqueous layer contains residual cyanide. Treat with bleach (hypochlorite) before disposal.[1]

Optimization Workflow (DOT Visualization)

OptimizationFlow Start Start: Low Yield / Impurity CheckSolvent Is the reaction aqueous? Start->CheckSolvent AqIssues Issues: Hydrolysis or Retro-Strecker CheckSolvent->AqIssues Yes AnhydrousIssues Issues: Slow Rate or Stalled Conversion CheckSolvent->AnhydrousIssues No AqFix1 Action: Increase Amine Equiv. (Push Equilibrium) AqIssues->AqFix1 AqFix2 Action: Lower Temperature (Prevent Reversion) AqIssues->AqFix2 Result Re-evaluate Yield AqFix1->Result AqFix2->Result AnhydFix1 Action: Add Lewis Acid (ZnI2, InBr3) AnhydrousIssues->AnhydFix1 AnhydFix2 Action: Check Moisture (Strictly Anhydrous) AnhydrousIssues->AnhydFix2 AnhydFix1->Result AnhydFix2->Result

Caption: Figure 2. Decision tree for troubleshooting reaction parameters based on solvent system.

Safety & Handling (Critical)

  • Cyanide Toxicity: NaCN/KCN and TMSCN are fatal if inhaled, ingested, or absorbed.[1] TMSCN hydrolyzes in moist air to release HCN gas.

  • Waste Disposal: All aqueous waste must be treated with basic sodium hypochlorite (Bleach) to oxidize cyanide to cyanate (

    
    ) before disposal.[1] Check for residual cyanide using test strips.
    
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately accessible in the lab.

References

  • Sammis, G. M., & Jacobsen, E. N. (2003).[1][4] Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to

    
    -Unsaturated Imides.[1][4] Journal of the American Chemical Society, 125(15), 4442–4443. Link[1]
    
  • Yadav, J. S., Reddy, B. V. S., et al. (2003).[1] A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[5] Synthesis, 2003(19), 3243–3249.[1] Link
    
  • BenchChem Technical Support. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. BenchChem Application Notes. Link[1]

  • Organic Chemistry Portal. (2023). Strecker Synthesis: Mechanism and Protocols. Organic-Chemistry.org. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Guide: 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Topic: 1H NMR Spectrum of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary & Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary & Application Context

This guide provides a definitive spectral analysis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile , a critical intermediate formed via the Strecker reaction of tetrahydro-4H-pyran-4-one.[1] This spiro-precursor is widely utilized in medicinal chemistry for the synthesis of spiro-hydantoins and piperidine analogs found in neuroactive pharmaceutical candidates.[1]

For the synthetic chemist, the primary challenge is distinguishing the nitrile product from the starting ketone and the imine intermediate. This guide establishes a comparative NMR framework to validate conversion, purity, and structural integrity, differentiating the target molecule from its precursors (Tetrahydro-4H-pyran-4-one and Benzylamine).[1]

Visual Synthesis & Spectral Logic

The following workflow illustrates the chemical transformation and the corresponding diagnostic shifts expected in the NMR spectrum.

StreckerSynthesis cluster_legend Spectral Monitoring Logic Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Key Signal: δ 2.50 (t, α-CH2) Product 4-(Benzylamino)tetrahydro- 2H-pyran-4-carbonitrile (Target) Key Signal: δ 1.83/2.04 (m, Ring H) Ketone->Product Strecker Rxn (Nucleophilic Addition) Amine Benzylamine (Reagent) Key Signal: δ 3.84 (s, CH2) Amine->Product TMSCN TMSCN / KCN (Reagent) TMSCN->Product Monitor1 Disappearance of Ketone α-CH2 (2.5 ppm) Monitor2 Appearance of Product Ring H (1.8-2.0 ppm)

Figure 1: Reaction pathway and critical NMR monitoring points for the Strecker synthesis of the target aminonitrile.

Comparative Spectral Analysis

The most reliable method for confirming the formation of the aminonitrile is to track the shift of the pyran ring protons. The table below contrasts the pure product against its starting materials in CDCl₃.

Table 1: Chemical Shift Comparison (CDCl₃, 300 MHz)
Proton AssignmentTarget Product (δ ppm)Start Mat. 1: Ketone (δ ppm)Start Mat. 2: Benzylamine (δ ppm)Diagnostic Insight
Pyran H (α to C4) 1.83, 2.04 (m) 2.44 - 2.50 (t)N/APrimary Indicator. The shift upfield from ~2.5 to ~1.8-2.0 confirms the loss of the carbonyl anisotropy (C=O → C-CN).[1]
Pyran H (α to O) 3.70, 3.99 (m) 3.96 - 4.00 (t)N/ALess diagnostic; these protons remain deshielded by the ring oxygen in both species.
Benzyl CH₂ 3.93 (s) N/A3.84 (s)The benzylic singlet shifts slightly downfield (~0.1 ppm) but may overlap with the pyran ether protons.
Aromatic H 7.26 - 7.40 (m) N/A7.20 - 7.35 (m)Multiplet pattern remains largely unchanged; not useful for reaction monitoring.[1]
NH Proton 1.60 (br s) N/A~1.5 (br s, variable)Broad singlet; chemical shift is concentration-dependent and unreliable for quantification.

Expert Note: In the product, the pyran ring protons adjacent to the quaternary center (C4) split into two distinct multiplets (1.83 and 2.04 ppm) due to the fixed chair conformation and the axial/equatorial differentiation induced by the nitrile/amine substitution. In the starting ketone, these often appear as a simpler triplet-like signal due to rapid ring flipping or symmetry.

Detailed Spectral Assignment (Product)

Compound: 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Solvent: CDCl₃ Frequency: 300 MHz[1][2]

Spectral Breakdown
  • δ 7.26 – 7.40 (m, 5H, Ar-H): Typical aromatic multiplet corresponding to the phenyl group of the benzyl moiety. Integration must equal 5H.

  • δ 3.99 (m, 2H) & 3.70 (m, 2H, -CH₂-O-CH₂-): The protons adjacent to the ether oxygen in the pyran ring.[1] They appear as two separate multiplets due to the diastereotopic nature of the axial and equatorial protons in the rigidified ring system.

  • δ 3.93 (s, 2H, Ph-CH₂-N): A sharp singlet representing the benzylic methylene group. Caution: This peak often overlaps with the downfield region of the pyran ether protons (3.99 ppm). High-field (400 MHz+) instruments may resolve this overlap better than 300 MHz.[1]

  • δ 2.04 (m, 2H) & 1.83 (m, 2H, -CH₂-C(CN)-CH₂-): The methylene protons adjacent to the quaternary carbon.[1] The significant upfield shift compared to the starting ketone (2.50 ppm) is the definitive proof of carbonyl consumption.

  • δ 1.60 (br s, 1H, -NH-): The secondary amine proton. This signal is broad and can disappear if the solvent is "wet" (D₂O exchange) or shift depending on concentration.

Experimental Protocol

This protocol outlines the synthesis and sample preparation to obtain the spectrum described above.

Synthesis (Solvent-Free Strecker Protocol)
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Benzylamine (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq).[1] Caution: TMSCN releases HCN upon hydrolysis. Work in a well-ventilated fume hood.

  • Procedure:

    • Mix the ketone and benzylamine in a flask. Stir for 5 minutes to allow imine pre-formation.

    • Add TMSCN dropwise.

    • Stir the mixture at room temperature (solvent-free) for 15–30 minutes. Reaction progress is rapid.

    • Workup: Dilute with EtOAc, wash with NaHCO₃ to remove excess cyanide traces. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from hexanes/EtOAc or use column chromatography (Hexane:EtOAc 4:1) if necessary.

    • Yield: Typically >85% as a white solid (mp 71–73 °C).

NMR Sample Preparation
  • Mass: Weigh ~10 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation delay: 1.0 second.

References

  • Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007.[1][3]

  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. BenchChem Application Notes, 2025.

  • Spectral Data for Tetrahydro-4H-pyran-4-one. Royal Society of Chemistry, Data Repository.[1]

  • 1H NMR of Benzylamine. ChemicalBook Spectral Database.

Sources

Comparative

IR spectroscopy nitrile peak 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Technical Comparison Guide: IR Spectroscopy Profiling of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Executive Summary: The -Aminonitrile Challenge In the synthesis of piperidine and pyran-based scaffolds—common in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy Profiling of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary: The -Aminonitrile Challenge

In the synthesis of piperidine and pyran-based scaffolds—common in analgesic and anesthetic drug discovery (e.g., fentanyl or remifentanil analogues)—the formation of the


-aminonitrile intermediate is a critical checkpoint. Specifically, 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile  represents a classic Strecker synthesis product derived from tetrahydro-4H-pyran-4-one.

For the analytical scientist, this molecule presents a distinct spectroscopic challenge: the nitrile (


) stretching vibration .[1] Unlike conjugated nitriles (e.g., benzonitrile), which exhibit strong absorption, the nitrile group in 

-aminonitriles often displays weak-to-medium intensity due to the inductive effect of the adjacent amino group and lack of conjugation.

This guide compares the spectral performance of this product against its precursors and evaluates the detection limits of different IR sampling modalities (Diamond ATR vs. Transmission), providing a validated protocol for reaction monitoring.

Spectral Performance Comparison: Product vs. Precursors

The most effective way to validate the formation of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile is by differential comparison against the starting material, Tetrahydro-4H-pyran-4-one .

Comparative Spectral Data
Functional GroupStarting Material (Ketone)Product (

-Aminonitrile)
Diagnostic Value
Carbonyl (

)
Strong, Sharp (

)
Absent High: Disappearance confirms conversion.
Nitrile (

)
AbsentWeak/Medium (

)
High: Appearance confirms C-C bond formation.
Amine (

)
Absent (unless amine reactant excess)Medium, Broad (

)
Medium: Confirming secondary amine formation.
Ether (

)
Strong (

)
Strong (

)
Low: Remains constant (pyran ring intact).
Mechanistic Insight

The transition from ketone to aminonitrile involves the formation of a transient iminium ion.[2] In the IR spectrum, you will observe the "collapse" of the carbonyl sword (


) and the emergence of the nitrile peak.
  • Caution: If the reaction is incomplete, you may see a peak around

    
     corresponding to the intermediate imine (
    
    
    
    )
    stretch before the cyanide addition is complete [1].

Technical Comparison: Sampling Modalities (ATR vs. Transmission)

A critical error in detecting


-aminonitriles is the improper selection of the IR sampling crystal. The nitrile peak (

) falls directly into the "blind spot" of certain ATR materials.
The "Diamond Problem"

Diamond ATR is the industry standard for robustness. However, diamond has a strong phonon absorption band (lattice vibration) in the


 region .
  • Result: If the

    
    -aminonitrile peak is weak (which is typical for this unconjugated species), the diamond absorption noise can completely mask the signal, leading to false negatives [2].
    
Comparative Efficacy Guide
Sampling ModeCrystal/MediumSensitivity for Nitrile (

)
Recommendation
ATR Diamond Low/Poor (High noise floor)Avoid for trace analysis or weak signals.
ATR Germanium (Ge) High (Transparent window)Preferred for rapid solid/oil sampling.
ATR ZnSe High Good alternative, but scratches easily.
Transmission KBr Pellet Maximum Gold Standard for publication-quality spectra.

Scientist's Verdict: For routine process monitoring of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile, use Germanium ATR or Transmission FTIR . Do not rely on Diamond ATR unless the concentration is


.

Validated Experimental Protocol: Monitoring the Strecker Reaction

Objective: Monitor the conversion of Tetrahydro-4H-pyran-4-one to 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile.

Reagents
  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • TMSCN (Trimethylsilyl cyanide) or KCN/AcOH (Caution: HCN generation)

  • Solvent: Acetonitrile or Methanol

Workflow Diagram (DOT)

StreckerMonitoring Start Start: Ketone + Amine ImineForm Step 1: Imine Formation (Loss of C=O 1715) Start->ImineForm CN_Add Step 2: Cyanide Addition ImineForm->CN_Add Check IR Checkpoint (Ge-ATR or KBr) CN_Add->Check Result_A Peak @ 1650 (C=N) No Peak @ 2230 Check->Result_A Intermediate Result_B Peak @ 2230 (C≡N) No Peak @ 1715 Check->Result_B Product Action_Wait Incomplete: Add Time/Heat Result_A->Action_Wait Action_Done Complete: Quench & Isolate Result_B->Action_Done Action_Wait->Check

Figure 1: Logic flow for IR monitoring of the Strecker reaction, highlighting the critical spectral shifts from Carbonyl to Imine to Nitrile.

Step-by-Step Methodology
  • Baseline Acquisition:

    • Take a background scan (air) using the specific probe (preferably Ge-ATR).

    • Acquire the spectrum of pure Tetrahydro-4H-pyran-4-one. Note the absorbance intensity of the

      
       peak at 
      
      
      
      . This is your
      
      
      reference.
  • Reaction Sampling:

    • Extract a

      
       aliquot of the reaction mixture.
      
    • Crucial Step: Evaporate the solvent (especially if using Acetonitrile, as free

      
       has a massive nitrile peak at 
      
      
      
      that will mask your product). Use a stream of nitrogen or a high-vac line for 1 minute.
    • Note: If using KBr, mix the residue with dry KBr powder and press. If using ATR, place residue directly on the crystal.

  • Spectral Analysis:

    • Scan Range:

      
      .
      
    • Resolution:

      
      .
      
    • Scans: 16 or 32.

  • Decision Criteria (Self-Validating):

    • Is the

      
       peak gone? If YES , the ketone is consumed.
      
    • Is there a peak at

      
      ? If YES , the C-C bond is formed.[3]
      
    • Is there a peak at

      
      ? If YES , the reaction is stuck at the imine stage. Add more cyanide source or catalyst [3].
      

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (Note: Discusses ATR-FTIR limitations where nitrile bands are missing due to diamond absorbance). [Link]

  • Organic Chemistry Portal. Strecker Synthesis Mechanism and Recent Literature.[Link]

  • NIST Chemistry WebBook. Standard Reference Data for Nitrile Derivatives.[Link]

Sources

Validation

Spectroscopic Identification of Tetrahydropyran-4-Carbonitrile Derivatives

This guide details the spectroscopic identification of tetrahydropyran-4-carbonitrile (THP-4-CN) derivatives, focusing on the critical challenge of distinguishing axial and equatorial conformers in drug discovery applica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic identification of tetrahydropyran-4-carbonitrile (THP-4-CN) derivatives, focusing on the critical challenge of distinguishing axial and equatorial conformers in drug discovery applications.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary: The Stereochemical Challenge

Tetrahydropyran-4-carbonitrile derivatives are ubiquitous pharmacophores in modern medicinal chemistry (e.g., JAK inhibitors like Oclacitinib). The primary analytical challenge lies not in establishing connectivity, but in resolving the conformational orientation of the nitrile group.

Unlike rigid bicyclic systems, the tetrahydropyran (THP) ring undergoes rapid chair-chair interconversion at room temperature. The nitrile group has a relatively small A-value (


 kcal/mol), leading to a significant population of both axial and equatorial conformers. This guide compares spectroscopic methods to definitively assign this stereochemistry, which dictates bioactivity.
Comparative Analysis of Identification Methods
FeatureHigh-Field NMR (

H/

C)
FT-IR Spectroscopy Mass Spectrometry (MS) X-Ray Crystallography
Primary Utility Stereochemical assignment (Axial vs. Equatorial)Functional group verification (

)
Molecular weight & purityAbsolute configuration
Resolution High (can resolve conformers at low T)Low (bands overlap)None (isomers have identical mass)Ultimate (atomic resolution)
Throughput Medium (10-30 min/sample)High (<2 min/sample)High (<2 min/sample)Low (days to weeks)
Sample State Solution (CDCl

, DMSO-

)
Solid or Liquid filmGas phase ionsSingle Crystal
Key Limitation Requires VT-NMR for rapid equilibrating systemsCannot definitively distinguish stereoisomersBlind to stereochemistryRequires crystalline solid

Verdict: NMR is the superior method for routine structural and conformational analysis in solution, while IR and MS serve as rapid supporting techniques.

Deep Dive: The NMR Deterministic Protocol

To distinguish whether the nitrile group is axial or equatorial , you must analyze the coupling constants (


) of the proton at the C4 position (

).
The "Self-Validating" Mechanism:

Analysis

The orientation of


 is always opposite to the nitrile group.
  • Scenario A: Nitrile is Equatorial

    
    
    
    
    
    is Axial
    .
    • 
       has two trans-diaxial  relationships with the axial protons at C3 and C5.
      
    • Observable: Large coupling constant (

      
       Hz).
      
    • Signal:

      
       appears as a wide triplet of triplets (
      
      
      
      ) or similar wide multiplet.
  • Scenario B: Nitrile is Axial

    
    
    
    
    
    is Equatorial
    .
    • 
       has only gauche  relationships with C3/C5 protons (both axial and equatorial).
      
    • Observable: Small coupling constant (

      
       Hz).
      
    • Signal:

      
       appears as a narrow multiplet (often a quintet-like signal).
      
Visualization: Conformational Equilibrium & NMR Signals[1]

THP_Conformation Equatorial_CN Conformer A: Equatorial Nitrile (H4 is Axial) Axial_CN Conformer B: Axial Nitrile (H4 is Equatorial) Equatorial_CN->Axial_CN  Rapid Equilibrium (RT)   NMR_Signal_A NMR Signal (H4) Large Splitting (J ≈ 11 Hz) 'Wide Multiplet' Equatorial_CN->NMR_Signal_A Generates NMR_Signal_B NMR Signal (H4) Small Splitting (J ≈ 3 Hz) 'Narrow Multiplet' Axial_CN->NMR_Signal_B Generates

Caption: Diagnostic relationship between THP-4-CN conformers and observable H4 proton splitting patterns.

Detailed Experimental Protocols
Protocol A: Variable Temperature (VT) NMR

If the spectrum at 298 K shows averaged signals (broad peaks), use this protocol to "freeze" the equilibrium.

  • Solvent Selection: Dissolve 5-10 mg of sample in CD

    
    Cl
    
    
    
    (Dichloromethane-
    
    
    ) or Acetone-
    
    
    .
    • Reasoning: These solvents have low freezing points (-95°C and -94°C, respectively) compared to DMSO or CDCl

      
      .
      
  • Acquisition Setup:

    • Cool the probe to 223 K (-50°C) .

    • Allow 15 minutes for thermal equilibration.

    • Shim the magnet at low temperature.

  • Data Analysis:

    • At -50°C, the exchange rate

      
       becomes slower than the NMR time scale (
      
      
      
      ).
    • You will observe two distinct sets of signals.[1][2][3] Integrate the H4 peaks to calculate the

      
       (ratio of axial vs. equatorial conformers).
      
Protocol B: FT-IR Identification

While less specific for stereochemistry, IR confirms the functional group identity.

  • Preparation: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) with a diamond crystal.

  • Acquisition: Scan range 4000–400 cm

    
    , 16 scans, 4 cm
    
    
    
    resolution.
  • Diagnostic Peak: Look for the sharp, medium-intensity band at 2235–2245 cm

    
      (
    
    
    
    stretch).
    • Note: A shift of

      
       cm
      
      
      
      may be observed between solid state (crystalline) and solution, but this is rarely diagnostic for conformation on its own.
Supporting Data: Chemical Shifts[5][6][7][8][9][10][11]

The following table summarizes typical shift ranges for 4-substituted THP derivatives.

NucleusPositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)

H
H-4 (Axial)2.60 – 2.90

(triplet of triplets)

,


H
H-4 (Equatorial)2.90 – 3.20

(narrow)

,


H
H-2/6 (Equatorial)3.80 – 4.00


,


H
H-2/6 (Axial)3.30 – 3.50


,


C
C-4 (Nitrile carbon)119 – 122SingletN/A

Note: Values are solvent-dependent. Downfield shifts are typically observed for equatorial protons due to anisotropy.

References
  • National Institutes of Health (NIH). "Infrared Spectra of Nitriles and Related Compounds." PubMed Central. Available at: [Link]

  • Master Organic Chemistry. "Substituted Cyclohexanes: Axial vs Equatorial." Master Organic Chemistry Guides. Available at: [Link]

  • Royal Society of Chemistry. "Conformational Analysis: Variable Temperature 13C NMR Study." RSC Publishing. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Safety Assessment Compound Class: Heterocyclic Aminonitrile Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Corrosivity, Pot...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment

Compound Class: Heterocyclic Aminonitrile Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Corrosivity, Potential Cyanogenic Metabolism.

Handling 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile requires a safety strategy that goes beyond standard "lab hygiene." As a Senior Application Scientist, I urge you to treat this compound not just as an organic intermediate, but as a latent toxicological hazard .

The molecule contains two distinct risk moieties:[1]

  • The Nitrile (Cyano) Group: While less volatile than simple aliphatic nitriles, functionalized nitriles can undergo hepatic or enzymatic metabolism to release free cyanide (

    
    ) in vivo.
    
  • The Benzylamine Moiety: This secondary amine functionality confers basicity, increasing the risk of chemical burns to mucous membranes and corneal damage upon contact.

The Golden Rule: Treat this compound as a "Category 2" toxicant until specific LD50 data proves otherwise. Your PPE must prevent all routes of entry: inhalation of dust/aerosols, dermal absorption, and ocular penetration.

The PPE Matrix: A Layered Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers of protection cover the weaknesses of individual PPE items.

A. Hand Protection (The Critical Interface)

Standard nitrile exam gloves are insufficient for prolonged contact with aminonitriles in solution.

Glove Material Thickness Usage Scenario Scientific Rationale
Nitrile (Disposable) 4–6 milIncidental Contact Only. Weighing solids; dry transfer.Good physical barrier for solids. Warning: Organic nitriles can permeate thin nitrile rubber in <5 minutes if dissolved in solvents like Acetone or DCM.
Double Gloving Inner: 4 mil NitrileOuter: 5+ mil NitrileStandard Synthesis. General reaction setup.Provides a "sacrificial layer." If the outer glove is splashed, strip it immediately. The inner glove remains uncontaminated.
Laminate (Silver Shield/4H) Multi-layerHigh Risk. Spill cleanup; handling concentrated stock solutions.Mandatory for spill response. Laminates offer >4-hour breakthrough times for broad-spectrum organic amines and nitriles.
B. Ocular & Face Protection

Safety glasses are inadequate.

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Amines are caustic. A splash that bypasses safety glasses can cause irreversible corneal opacity. Goggles seal the orbital region against vapors and splashes.

  • Face Shield: Add a polycarbonate face shield over goggles during high-volume transfers (>100 mg) or when working under vacuum/pressure.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (If Hood Unavailable): Full-face respirator with Multi-Gas Cartridges (Organic Vapor + Acid Gas) .

    • Note: The "Acid Gas" component is vital because amines are basic; standard OV cartridges may not effectively trap amine vapors, leading to breakthrough.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Static-induced aerosolization of toxic dust.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or wipe the spatula with a wet tissue (solvent-dampened) immediately before use to prevent the powder from "jumping."

  • PPE Check: Double nitrile gloves + Lab coat (buttoned to throat) + Goggles.

  • Technique:

    • Tare the receiving vial with its cap loosely on.

    • Transfer solid.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the vial with a Kimwipe dampened in Methanol before removing it from the hood.

Protocol B: Reaction Setup (Liquid/Solvent State)

Risk: Splash and permeation.

  • Glove Discipline: If dissolving the compound in DMSO or DMF , be hyper-vigilant. These solvents act as "skin permeation enhancers," carrying the toxic aminonitrile through your skin and into the bloodstream rapidly.

  • Syringe Safety: If adding liquid reagents:

    • Use Luer-Lock syringes only (prevents needle pop-off).

    • Do not recap needles.

  • Temperature Control: If the reaction is exothermic, ensure a secondary containment tray is used to catch boil-over.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Logic Start Handling 4-(Benzylamino) tetrahydro-2H-pyran-4-carbonitrile State_Check Determine Physical State & Operation Start->State_Check Solid_Handling Solid / Powder (Weighing) State_Check->Solid_Handling Liquid_Handling Solution / Reaction (Synthesis) State_Check->Liquid_Handling Spill_Response Spill / Emergency (>500 mg) State_Check->Spill_Response PPE_Solid PPE: Double Nitrile Gloves + Goggles + Lab Coat Solid_Handling->PPE_Solid Solvent_Check Solvent Carrier? (DMSO/DMF/DCM) Liquid_Handling->Solvent_Check PPE_Spill PPE: Full Face Respirator (OV/AG) + Laminate Gloves + Tyvek Suit Spill_Response->PPE_Spill Control_Solid Engineering: Balance in Hood + Anti-static measures PPE_Solid->Control_Solid PPE_Liquid_Std PPE: Double Nitrile (Change every 15 mins) Solvent_Check->PPE_Liquid_Std Standard Solvents (EtOAc, Hexane) PPE_Liquid_High PPE: Silver Shield Liner under Nitrile Gloves Solvent_Check->PPE_Liquid_High Penetrating Solvents

Caption: Operational logic flow for selecting PPE based on physical state and solvent carrier risks.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[2][3][4] Use soap only after the initial flush. Do not scrub (abrasion increases absorption).

  • Cyanide Awareness: If the victim exhibits rapid breathing, dizziness, or cherry-red skin discoloration, assume metabolic cyanide release.

    • Action: Alert medical services immediately. Mention "Nitrile/Cyanide potential."

    • Note: Standard oxygen therapy is the first line of defense until medical professionals arrive.

Waste Disposal
  • Segregation: Do not mix aminonitrile waste with strong acids (risk of HCN generation) or strong oxidizers.

  • Labeling: Label waste containers clearly: "Toxic Organic Waste - Contains Aminonitriles."

  • Deactivation (Spills): Treat spills with 10% aqueous bleach (sodium hypochlorite) to oxidize the amine and hydrolyze the nitrile, only if the reaction scale is small and performed in a fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2018). Nitriles: Systemic Hazards and Respiratory Protection. [Link]

Sources

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